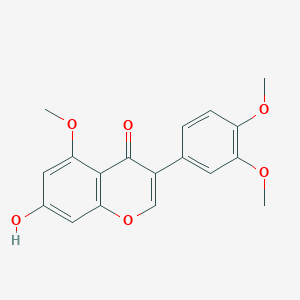

![molecular formula C19H16O6 B6525027 ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate CAS No. 929452-19-7](/img/structure/B6525027.png)

ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate” is a chemical compound with the molecular formula C19H16O6 . It is a natural product found in Selaginella moellendorffii .

Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 16 hydrogen atoms, and 6 oxygen atoms . The InChI string representation of the molecule isInChI=1S/C19H16O6/c1-2-23-18(22)11-24-16-8-13(20)9-17-19(16)14(21)10-15(25-17)12-6-4-3-5-7-12/h3-10,20H,2,11H2,1H3 . The Canonical SMILES representation is CCOC(=O)COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O . Physical And Chemical Properties Analysis

The molecular weight of this compound is 340.3 g/mol . It has a topological polar surface area of 82.1 Ų . The compound has 1 hydrogen bond donor and 6 hydrogen bond acceptors . It has 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are 340.09468823 g/mol .Applications De Recherche Scientifique

Ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate has been studied for its potential applications in a wide range of scientific research fields. It has been investigated for its ability to modulate multiple cellular pathways and processes, including inflammation, apoptosis, and cell cycle progression. As such, it has been studied for its potential as a therapeutic agent in many diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In addition, this compound has been studied for its potential applications in drug discovery, as it is able to interact with multiple targets in the body and modulate their activity.

Mécanisme D'action

Target of Action

Similar compounds, such as coumarin derivatives, have been reported to exert notably antimicrobial , antifungal , and tuberculostatic activity.

Mode of Action

It’s worth noting that similar compounds have shown antioxidative action and vascular ion channel modulatory activity .

Biochemical Pathways

Similar compounds have been involved in the scavenging of dpph radicals and suppression of lipid peroxidation .

Result of Action

Similar compounds have shown to scavenge dpph radicals and suppress lipid peroxidation , indicating potential antioxidant activity.

Avantages Et Limitations Des Expériences En Laboratoire

Ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate has a number of advantages and limitations for use in laboratory experiments. On the plus side, this compound is relatively easy to synthesize, and is relatively stable in a variety of conditions. Additionally, this compound is able to interact with multiple targets in the body and modulate their activity, which makes it a valuable tool for drug discovery and development. On the other hand, this compound is a relatively new compound, and its exact mechanism of action is still under investigation. Furthermore, the effects of this compound on humans are still largely unknown, and further research is needed to fully understand its potential therapeutic applications.

Orientations Futures

Given the potential of ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate as a therapeutic agent, there are a number of potential future directions for research. One possible direction is to further investigate the mechanism of action of this compound and its effects on various cellular pathways and processes. Additionally, further research is needed to understand the effects of this compound on humans and its potential therapeutic applications. Furthermore, further research is needed to determine the optimal dosage and administration of this compound for various conditions. Finally, further research is needed to develop new synthetic methods for the production of this compound, as well as to develop new and improved therapeutic agents based on this compound.

Méthodes De Synthèse

Ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate can be synthesized through a number of different methods. The most common method involves the use of a Grignard reaction to form the chroman derivative. This reaction involves the addition of a Grignard reagent to a chroman molecule, followed by the addition of an acid to form the desired product. Other methods for synthesizing this compound include the use of thiol-ene click chemistry, a two-step process involving the use of a thiol and an alkene, and the use of a palladium-catalyzed reaction.

Propriétés

IUPAC Name |

ethyl 2-(7-hydroxy-4-oxo-2-phenylchromen-5-yl)oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O6/c1-2-23-18(22)11-24-16-8-13(20)9-17-19(16)14(21)10-15(25-17)12-6-4-3-5-7-12/h3-10,20H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMAKKRXFNXVNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-4-hydroxy-2-[(4-methoxyphenyl)methylidene]-6-methyl-5-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524945.png)

![(2Z)-5,7-bis[(dimethylamino)methyl]-6-hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524961.png)

![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-5,7-bis[(dimethylamino)methyl]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524974.png)

![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-5,7-bis[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524980.png)

![7-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B6524987.png)

![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-4-methyl-5,7-bis[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524994.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one](/img/structure/B6525000.png)

![8-{[bis(2-methoxyethyl)amino]methyl}-7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one](/img/structure/B6525007.png)

![17,18-dimethyl-3,15-dioxa-11-azapentacyclo[11.8.0.0^{2,10}.0^{4,9}.0^{16,21}]henicosa-1(13),2(10),4(9),5,7,11,16,18,20-nonaen-14-one](/img/structure/B6525038.png)

![(2Z)-6-hydroxy-4-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525050.png)

![(2Z)-4-hydroxy-6-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525053.png)